![molecular formula C12H14N4O B1491241 3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine CAS No. 2098056-00-7](/img/structure/B1491241.png)
3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Overview
Description
The compound “3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine” is a complex organic molecule that contains several functional groups, including an imidazole ring and a furan ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular structure of “3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine” is complex due to the presence of several functional groups. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . One of these nitrogen atoms bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involving “3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine” are likely to be complex due to the presence of several reactive functional groups. The imidazole ring, in particular, is known to participate in a wide range of chemical reactions .Scientific Research Applications
Antibacterial Activity
Furan derivatives have taken on a special position in the realm of medicinal chemistry . They have been used to create numerous innovative antibacterial agents . The furan nucleus is an essential synthetic technique in the search for new drugs .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . They are one of the most powerful tools in the fight against bacterial strain-caused infection .
Treatment of Lung Cancer
A new chalcone series has been developed that may be useful in the treatment of lung cancer . The novel chalcones have shown cytotoxic effect against lung cancer cell line (A549) .
Anti-inflammatory
Pyrazoles, which are nitrogen-containing heterocycles, have shown anti-inflammatory properties . They play an important role in medicinal chemistry due to their wide range of biological applications .
Anticonvulsant
Pyrazoles have also been used as anticonvulsants . They have been found to be effective in controlling seizures .
Antioxidant
Pyrazoles exhibit antioxidant properties . They have been used to combat oxidative stress, which is a key factor in many diseases .
Anticancer
Pyrazoles have shown anticancer properties . They have been used in the treatment of various types of cancers .
Antimicrobial Activities
Pyrazoles have also been used for their antimicrobial activities . They have been found to be effective against a variety of microbial infections .
Mechanism of Action
Target of Action
Compounds containing imidazole, a core structure in the compound, are known to interact with a broad range of biological targets . These targets include various enzymes and receptors involved in critical biological processes .
Mode of Action
It is known that imidazole-containing compounds can interact with their targets in a variety of ways, often leading to changes in the target’s function .
Biochemical Pathways
Imidazole-containing compounds are known to influence a wide range of biochemical pathways, often resulting in diverse downstream effects .
Result of Action
Imidazole-containing compounds are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
3-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-4-2-5-15-6-7-16-12(15)9-10(14-16)11-3-1-8-17-11/h1,3,6-9H,2,4-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAULLUKXBCISE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=CN(C3=C2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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